DASA-58

Description

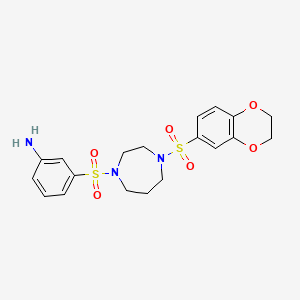

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S2/c20-15-3-1-4-16(13-15)29(23,24)21-7-2-8-22(10-9-21)30(25,26)17-5-6-18-19(14-17)28-12-11-27-18/h1,3-6,13-14H,2,7-12,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHIOMMKSMSRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DASA-58's Mechanism of Action on PKM2: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action of DASA-58, a potent small-molecule activator of Pyruvate Kinase M2 (PKM2). It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, metabolism, and immunology. This document details the biochemical and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action

This compound is a specific and potent allosteric activator of the M2 isoform of pyruvate kinase (PKM2).[1][2] Unlike the constitutively active PKM1 isoform, PKM2 can exist in a highly active tetrameric state or a less active dimeric state. In many cancer cells, PKM2 is predominantly in the dimeric form, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates to fuel anabolic processes required for rapid cell proliferation.

This compound functions by binding to a pocket at the subunit interface of PKM2, a site distinct from the binding site of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[3][4] This binding event stabilizes the active tetrameric conformation of PKM2, thereby increasing its enzymatic activity.[3] The activation of PKM2 by this compound enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a critical step in glycolysis. This forces a metabolic shift away from anabolic pathways and towards catabolic ATP production.

The consequences of PKM2 activation by this compound are multifaceted. In cancer cells, this can lead to a reduction in the availability of biosynthetic precursors, impairing proliferation, particularly under hypoxic conditions. Furthermore, this compound-mediated PKM2 activation has been shown to have immunomodulatory effects, for instance by inhibiting the LPS-induced expression of Hif-1α and IL-1β in macrophages.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with PKM2 and its effects on cellular metabolism.

Table 1: In Vitro and Cellular Activation of PKM2 by this compound

| Parameter | Value | Species/Cell Line | Notes | Reference |

| AC50 (in vitro) | 38 nM | Recombinant Human PKM2 | Half-maximal activating concentration in a biochemical assay. | |

| AC90 (in vitro) | 680 nM | Recombinant Human PKM2 | 90% maximal activating concentration in a biochemical assay. | |

| EC50 (cellular) | 19.6 µM | A549 Cells | Effective concentration for half-maximal activation in a cellular context. |

Table 2: Kinetic Parameters of PKM2 in the Presence of this compound

| Parameter | Effect of this compound | Substrate | Notes | Reference |

| Km | Decreased | Phosphoenolpyruvate (PEP) | This compound increases the affinity of PKM2 for its substrate PEP, similar to the endogenous activator FBP. | |

| Km | No effect | ADP | The affinity for the co-substrate ADP is not altered by this compound. |

Table 3: Cellular Effects of this compound Treatment

| Cellular Effect | Cell Line | Treatment Conditions | Observation | Reference |

| Pyruvate Kinase Activity | A549-PKM2/kd | 40 µM this compound | 248 ± 21% increase in PK activity. | |

| Pyruvate Kinase Activity | A549-PKM1/kd | 40 µM this compound | No significant increase in PK activity, demonstrating isoform specificity. | |

| Lactate Production | H1299 | Acute treatment | Decreased lactate production. | |

| Lactate Production | Breast Cancer Cell Lines | 30 µM, 60 µM this compound (0-72h) | Enhanced extracellular lactate levels. | |

| Glucose Consumption | H1299 | Not specified | No significant increase in glucose uptake was observed in one study. | |

| Oxygen Consumption | Breast Cancer Cell Lines | This compound Treatment | Lowered oxygen consumption. |

Signaling and Logical Relationship Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key aspects of this compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Recombinant PKM2 Activity Assay

This assay measures the enzymatic activity of purified recombinant PKM2 in the presence of this compound. The activity is determined by a coupled enzyme reaction where the production of pyruvate is linked to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.

Materials:

-

Recombinant human PKM2 protein

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate Dehydrogenase (LDH)

-

Nicotinamide adenine dinucleotide (NADH)

-

DMSO (for this compound stock solution)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.

-

Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, a fixed concentration of recombinant PKM2, LDH, and NADH.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding a mixture of PEP and ADP to each well.

-

Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of NADH oxidation is directly proportional to the pyruvate kinase activity.

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.

-

Plot the reaction velocities against the corresponding this compound concentrations and fit the data to a suitable dose-response curve to determine the AC50 value.

Cellular Pyruvate Kinase Activity Assay

This protocol measures the activity of PKM2 from cell lysates after treating the cells with this compound.

Materials:

-

A549 cells (or other suitable cell line)

-

This compound

-

Cell culture medium and supplements

-

Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Bradford assay reagent or similar for protein quantification

-

The same reagents for the recombinant PKM2 activity assay (section 4.1)

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 3 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the total protein concentration of each lysate using a Bradford assay.

-

Perform the pyruvate kinase activity assay as described in section 4.1, using a standardized amount of total protein from the cell lysates in place of the recombinant enzyme.

-

Normalize the measured PK activity to the total protein concentration for each sample.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium following treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

Cell culture medium

-

Commercially available lactate assay kit (e.g., colorimetric or fluorometric)

-

96-well plate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to grow.

-

Replace the medium with fresh medium containing different concentrations of this compound or DMSO.

-

Incubate the cells for the desired time period (e.g., 24-72 hours).

-

After incubation, carefully collect a sample of the culture medium from each well.

-

Use the lactate assay kit to measure the concentration of lactate in the collected medium, following the manufacturer's instructions.

-

In parallel, determine the cell number or total protein content in each well to normalize the lactate production values. This can be done using assays like MTT, SRB, or by lysing the cells and performing a protein assay.

-

Calculate the lactate production per cell or per microgram of protein.

This guide provides a foundational understanding of this compound's mechanism of action on PKM2. The provided data, diagrams, and protocols should serve as a valuable resource for researchers investigating the therapeutic potential of PKM2 activation.

References

Introduction: The Warburg Effect and the Pivotal Role of PKM2

An In-depth Technical Guide on the Role of DASA-58 in the Warburg Effect for Researchers, Scientists, and Drug Development Professionals.

The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism. It is characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen (aerobic glycolysis)[1][2]. This metabolic phenotype, while less efficient in terms of ATP production per mole of glucose compared to oxidative phosphorylation, is believed to confer a proliferative advantage to cancer cells by providing the necessary building blocks (nucleotides, lipids, and amino acids) for rapid biomass accumulation[3].

At the heart of this metabolic reprogramming lies Pyruvate Kinase M2 (PKM2), an isoform of the pyruvate kinase enzyme that is predominantly expressed in cancer cells[4][5]. PKM2 catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP. PKM2 can exist in two main conformations: a highly active tetramer and a less active dimer. In cancer cells, various signaling pathways, including those involving tyrosine kinases, promote the dimeric form of PKM2. This reduction in PKM2 activity leads to an accumulation of glycolytic intermediates, which are then shunted into anabolic pathways, thus fueling cell growth and proliferation. The dimeric PKM2 can also translocate to the nucleus and act as a protein kinase, further promoting tumorigenesis by regulating gene expression.

This compound: A Small Molecule Activator of PKM2

This compound is a potent and selective small-molecule allosteric activator of PKM2. Its primary mechanism of action is to promote the formation of the stable, constitutively active tetrameric form of PKM2. This action effectively reverses the low-activity state of PKM2 seen in cancer cells, thereby impacting the Warburg effect. By locking PKM2 in its active tetrameric state, this compound is thought to counteract the metabolic advantages conferred by the dimeric form.

The activation of PKM2 by this compound has been shown to have several downstream effects, including the alteration of glycolytic flux and the inhibition of the nuclear functions of PKM2. These effects can vary depending on the cancer type and the specific metabolic context.

Quantitative Data on this compound Activity and Effects

The following tables summarize the key quantitative data related to the activity of this compound and its effects on cancer cell metabolism.

| Parameter | Value | Assay Condition | Reference |

| AC50 | 38 nM | in vitro | |

| AC90 | 680 nM | in vitro | |

| EC50 | 19.6 µM | In cells |

| Cell Line | Treatment | Effect | Reference |

| A549-PKM2/kd | This compound | 248 ± 21% increase in pyruvate kinase activity | |

| A549-PKM1/kd | This compound | No increase in pyruvate kinase activity | |

| Breast Cancer Cells | This compound (15 µM; 24h, 72h) | Enhanced pyruvate kinase activity | |

| Breast Cancer Cells | This compound (30 µM, 60 µM; 0-72h) | Enhanced extracellular acidification and lactate levels | |

| Prostate Cancer Cells | This compound (30 µM, 60 µM; 0-72h) | Induced extracellular acidification levels | |

| H1299 (Lung Cancer) | This compound | Did not result in increased glucose uptake | |

| HNSCC Cells | This compound | Higher glycolysis and lower oxygen consumption | |

| LPS-activated Macrophages | This compound (50 µM) | Inhibited LPS-induced glycolysis |

Signaling Pathways and Molecular Mechanisms Modulated by this compound

This compound, by activating PKM2, influences key signaling pathways that are central to the Warburg effect and tumorigenesis.

Reversal of Aerobic Glycolysis

In its dimeric state, PKM2 slows the conversion of PEP to pyruvate, leading to the accumulation of upstream glycolytic intermediates that feed into anabolic pathways. This compound forces PKM2 into its active tetrameric form, accelerating the final step of glycolysis. This is expected to reduce the pool of glycolytic intermediates available for anabolism and instead increase the production of pyruvate and subsequently lactate.

Caption: this compound promotes the active tetrameric form of PKM2, impacting glycolysis.

Inhibition of Nuclear PKM2 Functions

Dimeric PKM2 can translocate to the nucleus, where it acts as a coactivator for transcription factors like HIF-1α, promoting the expression of genes involved in glycolysis and cell proliferation. By stabilizing the tetrameric form of PKM2 in the cytoplasm, this compound is thought to prevent its nuclear translocation and subsequent pro-tumorigenic functions.

Caption: this compound inhibits the nuclear functions of PKM2 by promoting its tetrameric state.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the role of this compound.

Pyruvate Kinase Activity Assay

Objective: To measure the enzymatic activity of PKM2 in cell lysates following treatment with this compound.

Methodology:

-

Cell Culture and Lysis: A549 cells with either endogenous PKM2 knockdown and reconstituted with Flag-PKM1 (A549-PKM1/kd) or Flag-PKM2 (A549-PKM2/kd) are cultured under standard conditions. Cells are harvested and lysed in a suitable buffer to extract proteins.

-

Treatment: Cell lysates are treated with either DMSO (vehicle control) or this compound at a specified concentration.

-

Enzymatic Reaction: The pyruvate kinase activity is measured by a lactate dehydrogenase-coupled assay. The reaction mixture contains phosphoenolpyruvate (PEP), ADP, NADH, and lactate dehydrogenase. The conversion of PEP to pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+.

-

Measurement: The decrease in NADH absorbance is monitored spectrophotometrically at 340 nm. The rate of NADH disappearance is proportional to the pyruvate kinase activity.

-

Data Analysis: The pyruvate kinase activity is calculated and expressed as a percentage of the control.

Extracellular Acidification Rate (ECAR) Measurement

Objective: To assess the rate of glycolysis in live cells treated with this compound.

Methodology:

-

Cell Seeding: Breast cancer or prostate cancer cells are seeded in a Seahorse XF microplate.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 15 µM, 30 µM, 60 µM) for different durations (e.g., 24h, 48h, 72h).

-

Seahorse XF Analysis: The ECAR is measured using a Seahorse XF Analyzer. ECAR is an indicator of the rate of lactate production, which is a proxy for the rate of glycolysis.

-

Data Normalization: ECAR values are normalized to cell number or protein concentration.

-

Data Analysis: Changes in ECAR in this compound treated cells are compared to vehicle-treated controls.

Lactate Production Assay

Objective: To quantify the amount of lactate secreted by cells into the culture medium.

Methodology:

-

Cell Culture and Treatment: Breast cancer cells are cultured and treated with this compound for a specified period (e.g., 72 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Lactate Measurement: The concentration of lactate in the supernatant is measured using a commercially available lactate assay kit (e.g., Lactate-Glo™ Assay) according to the manufacturer's protocol.

-

Normalization: The cells remaining in the well are fixed and stained (e.g., with sulforhodamine B - SRB) to determine the total protein content for normalization of lactate measurements.

-

Data Analysis: Lactate concentrations are normalized to the total protein content and compared between treated and control groups.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cancer cell metabolism.

Caption: A generalized workflow for studying the effects of this compound.

Conclusion

This compound represents a key chemical probe for studying the role of PKM2 in the Warburg effect. By forcing PKM2 into its active tetrameric conformation, this compound provides a tool to dissect the metabolic and signaling consequences of reversing the low-activity state of PKM2 that is characteristic of many cancer cells. While the precise downstream effects on lactate production and cell viability can be context-dependent, the available data strongly support the role of this compound as a modulator of cancer cell metabolism. Further research utilizing this compound and similar PKM2 activators will be crucial in validating PKM2 as a therapeutic target and in developing novel strategies to combat cancer by reprogramming tumor metabolism.

References

- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]

- 3. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear PKM2 regulates the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyruvate kinase M2 regulates glucose metabolism by functioning as a coactivator for hypoxia-inducible factor 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

DASA-58 as a Pyruvate Kinase M2 Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. Its ability to switch between a highly active tetrameric state and a less active dimeric state allows cancer cells to divert glucose metabolites into anabolic pathways, supporting rapid proliferation. DASA-58 is a potent and selective small-molecule allosteric activator of PKM2. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its effects on relevant signaling pathways.

Introduction to this compound and Pyruvate Kinase M2

Pyruvate kinase catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and tumor cells. Unlike the constitutively active M1 isoform found in most adult tissues, PKM2 activity is allosterically regulated. In cancer cells, PKM2 is often found in a less active dimeric form, which leads to an accumulation of glycolytic intermediates that are shunted into biosynthetic pathways, such as the pentose phosphate pathway, for the production of nucleotides, lipids, and amino acids necessary for cell growth and division.

This compound is a small molecule that acts as a specific activator of PKM2.[1] By binding to an allosteric site, this compound promotes the formation of the stable, highly active tetrameric form of PKM2.[2][3] This activation effectively reverses the Warburg effect by enhancing the conversion of PEP to pyruvate, thereby reducing the availability of glycolytic intermediates for anabolic processes and suppressing tumor growth.[2]

Mechanism of Action of this compound

This compound is a potent and selective allosteric activator of PKM2.[2] Its mechanism of action involves binding to a distinct pocket at the subunit interface of the PKM2 enzyme, which is different from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the interaction between PKM2 subunits, promoting the formation of the catalytically active tetramer. By locking PKM2 in its tetrameric conformation, this compound converts the enzyme into a constitutively active state, resistant to inhibition by phosphotyrosine-containing proteins. This leads to a significant increase in pyruvate kinase activity within the cell.

The activation of PKM2 by this compound has several downstream consequences. It enhances the glycolytic flux, leading to increased pyruvate and subsequent lactate production. Furthermore, this compound-mediated activation of PKM2 has been shown to inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1α) and the production of the pro-inflammatory cytokine interleukin-1 beta (IL-1β).

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound's activity and effects.

| Parameter | Value | Cell Line/System | Reference |

| AC50 (in vitro) | 38 nM | Recombinant PKM2 | |

| AC90 (in vitro) | 680 nM | Recombinant PKM2 | |

| EC50 (in cells) | 19.6 µM | A549 cells | |

| Effect on PK Activity in Breast Cancer Cells | Enhanced pyruvate kinase activity with 15 µM this compound over 24-72h | Breast Cancer Cells | |

| Effect on Extracellular Acidification and Lactate | Increased with 30 µM and 60 µM this compound over 0-72h | BCa and Prostate Cancer Cells | |

| Inhibition of Lung Metastases | ~6-fold reduction | PC3 cells in SCID mice |

Experimental Protocols

Pyruvate Kinase M2 Activity Assay

This protocol describes a common indirect method to measure PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 or cell lysate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2

-

Phosphoenolpyruvate (PEP) solution

-

ADP solution

-

NADH solution

-

Lactate Dehydrogenase (LDH)

-

This compound stock solution (in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction master mix in the assay buffer containing PEP, ADP, NADH, and LDH at their final desired concentrations.

-

Add this compound or vehicle (DMSO) to the appropriate wells of the 96-well plate.

-

Add the recombinant PKM2 enzyme or cell lysate to each well.

-

Initiate the reaction by adding the reaction master mix to all wells.

-

Immediately place the plate in a spectrophotometer pre-set to 340 nm and 25°C.

-

Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

Calculate the rate of NADH consumption from the linear portion of the curve. One unit of pyruvate kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cultured cells expressing PKM2

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-PKM2 antibody

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) at the desired concentration and incubate for a specific time (e.g., 1 hour at 37°C) to allow for compound uptake.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fractions.

-

Western Blotting: Analyze the amount of soluble PKM2 at each temperature point by SDS-PAGE and Western blotting using an anti-PKM2 antibody.

-

Data Analysis: Quantify the band intensities and plot the fraction of soluble PKM2 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Assessment of PKM2 Tetramer Formation

This protocol outlines a method to assess the oligomeric state of PKM2 in response to this compound treatment using size-exclusion chromatography (SEC) or co-immunoprecipitation.

Materials:

-

Cultured cells expressing PKM2

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (non-denaturing)

-

Size-exclusion chromatography column and system

-

Co-immunoprecipitation reagents (e.g., anti-Flag antibody for Flag-tagged PKM2, Protein A/G beads)

-

SDS-PAGE and Western blotting reagents

-

Anti-PKM2 antibody

Procedure (Size-Exclusion Chromatography):

-

Treat cells with this compound or vehicle.

-

Lyse the cells under non-denaturing conditions.

-

Clarify the lysate by centrifugation.

-

Inject the lysate onto a size-exclusion chromatography column calibrated with molecular weight standards.

-

Collect fractions and analyze them by SDS-PAGE and Western blotting for PKM2.

-

An increase in the proportion of PKM2 eluting in the higher molecular weight fractions (corresponding to the tetramer) in this compound-treated cells indicates the promotion of tetramer formation.

Procedure (Co-Immunoprecipitation):

-

Co-express two differently tagged versions of PKM2 (e.g., Flag-PKM2 and endogenous PKM2) in cells.

-

Treat cells with this compound or vehicle.

-

Lyse the cells and perform immunoprecipitation using an antibody against one of the tags (e.g., anti-Flag).

-

Analyze the immunoprecipitate by Western blotting using an antibody against the other tag (or endogenous PKM2).

-

An increased amount of co-immunoprecipitated PKM2 in this compound-treated cells suggests enhanced subunit association and tetramer formation.

HIF-1α Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on HIF-1α expression, which is often induced under hypoxic conditions or by inflammatory stimuli like lipopolysaccharide (LPS).

Materials:

-

Cultured cells (e.g., macrophages or cancer cells)

-

This compound stock solution (in DMSO)

-

LPS or a hypoxia chamber to induce HIF-1α

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-HIF-1α antibody

-

Optional: HIF-1α reporter construct and luciferase assay system

Procedure (Western Blotting):

-

Pre-treat cells with this compound or vehicle for a specified time.

-

Induce HIF-1α expression by treating with LPS or placing the cells in a hypoxia chamber.

-

Lyse the cells and prepare whole-cell extracts.

-

Analyze the expression levels of HIF-1α by Western blotting using an anti-HIF-1α antibody. A decrease in the HIF-1α band intensity in this compound-treated cells indicates inhibition.

Procedure (Reporter Assay):

-

Transfect cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase).

-

Pre-treat the transfected cells with this compound or vehicle.

-

Induce HIF-1α activity with LPS or hypoxia.

-

Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions. A decrease in reporter activity in this compound-treated cells indicates inhibition of HIF-1α transcriptional activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound, its impact on cellular metabolism, and a typical experimental workflow for its characterization.

Figure 1: Mechanism of this compound action on PKM2 and glycolysis.

Figure 2: Downstream effects of this compound-mediated PKM2 activation.

Figure 3: A typical experimental workflow for characterizing this compound.

Conclusion

This compound represents a valuable research tool and a potential therapeutic lead for targeting the metabolic vulnerabilities of cancer cells. Its well-defined mechanism of action as a PKM2 activator provides a clear rationale for its anti-tumor effects. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and investigating the broader field of cancer metabolism. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other PKM2 activators in various cancer types.

References

- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 3. One moment, please... [worthe-it.co.za]

The Impact of DASA-58 on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DASA-58 is a potent, selective, small-molecule allosteric activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a pivotal role in the altered metabolic landscape of cancer cells. By promoting the active tetrameric conformation of PKM2, this compound effectively re-engineers glycolytic flux, leading to a cascade of downstream effects on cancer cell metabolism and signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on cancer cell metabolism, and detailed protocols for key experimental procedures to study its impact.

Introduction: The Role of PKM2 in Cancer Metabolism

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of ample oxygen, a phenomenon known as the Warburg effect.[1] Pyruvate kinase (PK) catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[2][3] The M2 isoform of PK (PKM2) is preferentially expressed in cancer cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[1] The dimeric form of PKM2 is less efficient at converting PEP to pyruvate, leading to an accumulation of upstream glycolytic intermediates that can be shunted into anabolic pathways to support cell proliferation, such as the pentose phosphate pathway for nucleotide synthesis and the serine biosynthesis pathway.[4]

This compound is a specific activator of PKM2 that stabilizes the active tetrameric form of the enzyme. This forced activation of PKM2 has profound implications for cancer cell metabolism, shifting the balance from anabolism back towards catabolism and creating metabolic vulnerabilities that can be exploited for therapeutic intervention.

Mechanism of Action of this compound

This compound acts as an allosteric activator of PKM2, binding to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP). This binding induces a conformational change that promotes and stabilizes the formation of the catalytically active PKM2 tetramer. A key feature of this compound-induced activation is its resistance to inhibition by tyrosine-phosphorylated proteins, a common mechanism in cancer cells to suppress PKM2 activity and promote the anabolic state.

The activation of PKM2 by this compound leads to an increased conversion of PEP to pyruvate, thereby accelerating the glycolytic rate. This has several important downstream consequences:

-

Depletion of Upstream Glycolytic Intermediates: The increased flux through the final step of glycolysis leads to a reduction in the pool of upstream metabolites.

-

Reduction of TXNIP Levels: The depletion of glycolytic intermediates, such as glucose-6-phosphate, leads to a decrease in the levels of Thioredoxin-Interacting Protein (TXNIP), an intracellular glucose sensor.

-

Activation of AMPK Signaling: The altered energy state within the cell, potentially due to changes in ATP production and consumption, leads to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.

-

Increased Lactate Production: The enhanced production of pyruvate results in increased conversion to lactate, which is then exported from the cell, leading to extracellular acidification.

-

Altered Mitochondrial Respiration: Studies have shown that this compound can lead to a decrease in oxygen consumption, suggesting a shift away from mitochondrial respiration, without causing direct mitochondrial damage.

Quantitative Effects of this compound on Cancer Cells

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Cell/System | Reference |

| AC50 (in vitro) | 38 nM | Purified PKM2 | |

| AC90 (in vitro) | 680 nM | Purified PKM2 | |

| EC50 (cellular) | 19.6 µM | A549 lung cancer cells |

Table 2: Effects of this compound on Cancer Cell Metabolism and Phenotype

| Effect | Concentration | Cell Line(s) | Observation | Reference |

| Pyruvate Kinase Activity | 15 µM | Breast cancer cells | Significant increase | |

| Extracellular Acidification | 30 µM, 60 µM | Breast and prostate cancer cells | Enhanced | |

| Lactate Levels | 30 µM | Breast cancer cells | Increased | |

| Oxygen Consumption | 15 µM, 30 µM | Breast cancer cells | Affected respiration levels | |

| TXNIP Levels | 15 µM | Breast and prostate cancer cells | Depleted | |

| AMPK Phosphorylation (T172) | 15 µM | Breast cancer cells | Increased | |

| Metastatic Dissemination | 40 µM | Prostate cancer (PC3) cells | ~6-fold reduction in lung metastases | |

| Synergistic Anti-proliferative Effects | 15 µM | Breast cancer cells | Potentiates effects of metabolic stressors |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on cancer cell metabolism.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PK in cell lysates. The assay is based on the lactate dehydrogenase (LDH)-coupled method, where the pyruvate produced by PK is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

Cells treated with this compound or vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP)

-

ADP

-

NADH

-

Lactate dehydrogenase (LDH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Prepare the reaction mixture in the assay buffer containing PEP, ADP, NADH, and LDH.

-

Add a standardized amount of cell lysate to each well of a 96-well plate.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-30 minutes) at 37°C.

-

The rate of decrease in absorbance at 340 nm is proportional to the PK activity.

-

Normalize the PK activity to the protein concentration of the cell lysate.

Extracellular Acidification Rate (ECAR) Assay

This assay measures the rate of proton extrusion from cells, which is largely a result of lactate production from glycolysis. A common method is to use a Seahorse XF Analyzer.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Cells of interest

-

This compound

-

Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate

-

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

The day before the assay, hydrate the sensor cartridge in a CO2-free incubator.

-

On the day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium and incubate in a CO2-free incubator for 1 hour.

-

Load the injector ports of the sensor cartridge with this compound and other compounds if desired (e.g., for a glycolysis stress test).

-

Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

-

The instrument will measure the basal ECAR before injecting this compound and then continue to measure the ECAR after the injection to determine the effect of the compound.

-

Data is typically normalized to cell number or protein content.

Oxygen Consumption Rate (OCR) Assay

This assay measures the rate at which cells consume oxygen, which is an indicator of mitochondrial respiration. This is also commonly performed using a Seahorse XF Analyzer.

Materials:

-

Same as for the ECAR assay.

Procedure:

-

The procedure is similar to the ECAR assay.

-

The Seahorse XF Analyzer simultaneously measures both OCR and ECAR.

-

A mitochondrial stress test can be performed by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

-

The effect of this compound on basal and maximal respiration can be determined by injecting it before or during the mitochondrial stress test.

Western Blotting for TXNIP and Phospho-AMPK

This technique is used to detect changes in the protein levels of TXNIP and the phosphorylation status of AMPK.

Materials:

-

Cells treated with this compound or vehicle control

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-TXNIP, anti-phospho-AMPK (Thr172), anti-total AMPK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle for the desired time periods.

-

Lyse the cells and determine protein concentration.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound in cancer cells.

Caption: Workflow for characterizing this compound's effects.

Conclusion

This compound represents a promising pharmacological tool to probe and potentially exploit the metabolic vulnerabilities of cancer cells. By forcing the activation of PKM2, this compound rewires cancer cell metabolism, leading to increased glycolysis, altered mitochondrial respiration, and the activation of key energy-sensing pathways. This in-depth technical guide provides the foundational knowledge and experimental framework for researchers to further investigate the multifaceted effects of this compound and its potential as a component of novel anti-cancer therapeutic strategies. The provided data and protocols serve as a valuable resource for the scientific community to build upon in the quest to understand and target the metabolic dependencies of cancer.

References

The Impact of DASA-58 on Macrophage Polarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues. This polarization is a critical determinant in the progression of various diseases, including cancer and inflammatory disorders. Metabolic reprogramming is now understood to be a central regulator of macrophage function. Pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a critical regulator of macrophage polarization. This technical guide delves into the impact of DASA-58, a potent small-molecule activator of PKM2, on macrophage polarization. We provide an in-depth overview of the underlying signaling pathways, detailed experimental protocols for in vitro investigation, and a summary of the quantitative effects of this compound on macrophage phenotype.

Introduction: Macrophage Polarization and the Role of PKM2

Macrophages can be broadly categorized into two distinct phenotypes:

-

M1 (Classically Activated) Macrophages: Activated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12), high antigen-presenting capacity, and potent microbicidal activity. They are crucial for host defense against pathogens.

-

M2 (Alternatively Activated) Macrophages: Induced by cytokines like interleukin-4 (IL-4) and IL-13, M2 macrophages are involved in tissue repair, wound healing, and the resolution of inflammation. They secrete anti-inflammatory cytokines such as IL-10 and transforming growth factor-beta (TGF-β).

The metabolic state of a macrophage is intrinsically linked to its polarization state. M1 macrophages typically exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is crucial for their pro-inflammatory functions.

Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that exists in two main catalytically distinct forms: a highly active tetramer and a less active dimer. In its dimeric form, PKM2 can translocate to the nucleus and act as a protein kinase, influencing gene transcription. The switch between the tetrameric and dimeric forms of PKM2 is a critical regulatory point in cellular metabolism and function.

This compound: A Potent Activator of PKM2

This compound is a specific and potent small-molecule activator of PKM2.[1] It functions by promoting the formation of the catalytically active tetrameric form of PKM2.[2][3] This activation of PKM2's pyruvate kinase activity has profound effects on cellular metabolism, effectively reversing the Warburg effect.

Signaling Pathway of this compound in Macrophage Polarization

This compound influences macrophage polarization primarily by modulating the PKM2-HIF-1α signaling axis. In LPS-stimulated (M1-polarizing) conditions, the dimeric form of PKM2 is stabilized and translocates to the nucleus. There, it interacts with and stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor for many pro-inflammatory genes, including IL-1β.

This compound, by promoting the tetrameric form of PKM2, sequesters it in the cytoplasm, preventing its nuclear translocation and interaction with HIF-1α. This leads to the destabilization and degradation of HIF-1α, thereby suppressing the expression of its target pro-inflammatory genes. This shift in the metabolic and transcriptional landscape ultimately attenuates the M1 phenotype and promotes a more M2-like, anti-inflammatory state.[4][5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Lactylation of PKM2 Suppresses Inflammatory Metabolic Adaptation in Pro-inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

DASA-58: A Technical Guide to its Influence on HIF-1α Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of DASA-58, a small molecule activator of Pyruvate Kinase M2 (PKM2), and its subsequent influence on the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for key assays, and a visual representation of the underlying signaling cascade.

Core Mechanism of Action

This compound is a potent and specific allosteric activator of the M2 isoform of pyruvate kinase (PKM2)[1][2]. Under normal conditions, particularly in cancer cells, PKM2 exists in a less active dimeric form, which can translocate to the nucleus. In the nucleus, dimeric PKM2 acts as a protein kinase and a transcriptional co-activator for HIF-1α, enhancing its stability and promoting the transcription of downstream target genes involved in metabolic reprogramming, such as those associated with the Warburg effect[3][4][5].

This compound binds to PKM2 and promotes its conversion into a highly active and stable tetrameric conformation. This tetramerization is crucial as it sequesters PKM2 in the cytoplasm, preventing its nuclear translocation. By inhibiting the nuclear localization of PKM2, this compound effectively disrupts the formation of the PKM2/HIF-1α complex, thereby abrogating the co-activator function of PKM2 on HIF-1α. This leads to a reduction in the transactivation of HIF-1α target genes, ultimately inhibiting the cellular hypoxic response.

Signaling Pathway Visualization

The following diagram illustrates the influence of this compound on the PKM2/HIF-1α signaling axis.

Caption: this compound promotes PKM2 tetramerization, inhibiting its nuclear translocation and interaction with HIF-1α.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound as reported in various studies.

Table 1: Effect of this compound on PKM2 Activity

| Cell Line | This compound Concentration | Effect on PKM2 Activity | Reference |

| A549 | 0-100 µM | Dose-dependent activation with an EC50 of 19.6 µM | |

| A549-PKM2/kd | 40 µM | 248 ± 21% increase in activity | |

| A549-PKM1/kd | 40 µM | No significant increase in activity | |

| Breast Cancer Cells | 15 µM (24h, 72h) | Enhanced pyruvate kinase activity |

Table 2: Influence of this compound on HIF-1α and Downstream Effectors

| Cell Type | Treatment Conditions | Effect | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | Pre-treated with this compound, followed by LPS (100 ng/ml, 24 hr) | Inhibition of LPS-induced HIF-1α protein expression | |

| Peritoneal Macrophages (PECs) | Pre-treated with this compound, followed by LPS (100 ng/ml, 24 hr) | Inhibition of LPS-induced HIF-1α protein expression | |

| BMDMs | This compound (50 µM, 30 min pretreatment) + LPS (24 hr) | Inhibition of LPS-induced Il1b mRNA expression | |

| PC3 cells | Not specified | Abrogated nuclear translocation of PKM2 and its association with HIF-1α |

Table 3: Metabolic Consequences of this compound Treatment

| Cell Line/Type | This compound Concentration | Incubation Time | Effect | Reference |

| Breast Cancer Cells | 30 µM, 60 µM | 0-72 h | Enhanced extracellular acidification and lactate levels | |

| Prostate Cancer Cells | Not specified | Not specified | Induced extracellular acidification levels | |

| H1299 | 50 µM | 20 min | Decreased lactate production from glucose | |

| LPS-activated BMDMs | 50 µM | Not specified | Dramatically blocked LPS-induced succinate accumulation |

Detailed Experimental Protocols

Western Blotting for HIF-1α Detection Following this compound Treatment

This protocol is adapted for the detection of HIF-1α, a protein that is rapidly degraded under normoxic conditions. Proper sample preparation is critical.

Materials:

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors. For HIF-1α, it is crucial to work quickly and keep samples on ice. Some protocols recommend using a specific HIF-1α cell extraction buffer.

-

Primary Antibody: Anti-HIF-1α antibody (e.g., Novus Biologicals, NB100-105) diluted in blocking buffer (typically 1-2 µg/ml or as per manufacturer's recommendation).

-

Secondary Antibody: HRP-conjugated secondary antibody appropriate for the primary antibody host species.

-

Blocking Buffer: 5% non-fat dry milk or 3-5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Wash Buffer: TBST.

-

Positive Control: Lysates from cells treated with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or desferrioxamine (DFO), or cells cultured under hypoxic conditions (<5% O2).

-

Negative Control: Lysates from untreated cells cultured under normoxic conditions.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for the specified duration. To induce HIF-1α, co-treat with a hypoxia-mimetic agent or place cells in a hypoxic chamber.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells. For HIF-1α, it is often recommended to prepare nuclear extracts as the stabilized protein translocates to the nucleus.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (for whole-cell lysate) or proceed with nuclear extraction protocol.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 7.5% polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins like HIF-1α (~95-120 kDa), a wet transfer overnight at 4°C is often recommended.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)

This protocol outlines a colorimetric assay to determine cell viability after treatment with this compound.

Materials:

-

96-well cell culture plates.

-

Cell Counting Kit-8 (CCK-8) reagent.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a density of approximately 5,000 cells/well. The optimal cell number may vary depending on the cell line.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line and density.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

-

Cell Viability (%) = (ODtreated - ODblank) / (ODcontrol - ODblank) x 100.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate kinase M2 regulates Hif-1α activity and IL-1β induction and is a critical determinant of the warburg effect in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyruvate kinase M2 is a PHD3-stimulated coactivator for hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis for DASA-58 Activation of Pyruvate Kinase M2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of Pyruvate Kinase M2 (PKM2) activation by the small molecule activator DASA-58. PKM2 is a critical enzyme in cancer metabolism, and its activation is a promising therapeutic strategy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes.

Quantitative Analysis of this compound-Mediated PKM2 Activation

The activation of PKM2 by this compound has been characterized by several key quantitative metrics. These values are crucial for understanding the potency and efficacy of this compound in modulating PKM2 activity.

| Parameter | Value | Cell Line/System | Notes |

| AC50 (Activation Constant) | 38 nM | In vitro | The concentration of this compound required to achieve 50% of the maximum enzyme activation.[1] |

| AC90 (Activation Constant) | 680 nM | In vitro | The concentration of this compound required to achieve 90% of the maximum enzyme activation.[2] |

| EC50 (Half-maximal Effective Concentration) | 19.6 µM | A549 cells | The concentration of this compound that induces a response halfway between the baseline and maximum after a specified exposure time in a cellular context.[2][3][4] |

| Selectivity | No activity on PKM1 | In vitro | This compound is selective for the M2 isoform of pyruvate kinase and does not activate the M1 isoform. |

| Effect on Pyruvate Kinase Activity in Cells | 248 ± 21% increase | A549-PKM2/kd cells | This compound treatment resulted in a significant increase in pyruvate kinase activity in cells expressing PKM2. |

Mechanism of Action: Allosteric Activation and Tetramer Stabilization

This compound is an allosteric activator of PKM2. Unlike the endogenous activator fructose-1,6-bisphosphate (FBP), this compound binds to a distinct pocket on the PKM2 enzyme. This binding event promotes the formation and stabilization of the active tetrameric conformation of PKM2. The less active dimeric form of PKM2 is associated with pro-tumorigenic functions. By shifting the equilibrium towards the active tetramer, this compound effectively enhances pyruvate kinase activity. This mode of action is significant because the this compound-induced tetramer is resistant to inhibition by phosphotyrosine-containing proteins, which can inactivate the FBP-bound tetramer.

Signaling Pathway of PKM2 Activation by this compound

The following diagram illustrates the signaling pathway of PKM2 activation by this compound and its downstream effects.

Caption: this compound allosterically activates PKM2, promoting its active tetrameric form.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activation of PKM2 by this compound.

In Vitro PKM2 Enzyme Activity Assay (LDH Coupled Assay)

This assay measures the enzymatic activity of purified PKM2 in the presence of this compound. The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

NADH

-

Lactate Dehydrogenase (LDH)

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add varying concentrations of this compound to the wells of the 96-well plate.

-

Add the recombinant PKM2 enzyme to the wells to initiate the reaction.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.

-

The rate of NADH oxidation is proportional to the pyruvate kinase activity.

-

Calculate the AC50 value by plotting the enzyme activity against the log of the this compound concentration and fitting the data to a dose-response curve.

Cellular Pyruvate Kinase Activity Assay

This protocol is for measuring the effect of this compound on PKM2 activity within a cellular context.

Materials:

-

A549 cells (or other suitable cell line expressing PKM2)

-

Cell culture medium (e.g., RPMI)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., Cell Signaling lysis buffer)

-

LDH-coupled assay reagents (as described in 3.1)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 90 minutes to 3 hours).

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Measure the protein concentration of each lysate.

-

Perform the LDH-coupled enzyme activity assay on the cell lysates as described in section 3.1, normalizing the activity to the protein concentration.

-

Calculate the EC50 value from the dose-response curve.

Western Blotting for PKM2 Expression

Western blotting can be used to confirm the expression of PKM2 in the cell lines used and to assess whether this compound treatment affects PKM2 protein levels.

Materials:

-

Cell lysates (prepared as in 3.2)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PKM2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PKM2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing the effect of this compound on PKM2.

References

- 1. probechem.com [probechem.com]

- 2. This compound | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. israelsenlab.org [israelsenlab.org]

The Allosteric Activator DASA-58: A Technical Guide to its Role in Promoting PKM2 Tetramerization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of DASA-58, a potent allosteric activator of Pyruvate Kinase M2 (PKM2). It provides a comprehensive overview of its effects on enzyme kinetics, cellular metabolism, and key signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of cancer metabolism and the development of novel therapeutics targeting PKM2.

Introduction to PKM2 and the Rationale for its Activation

Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in embryonic and tumor cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form of PKM2 is predominant, leading to a bottleneck in glycolysis. This metabolic reprogramming, known as the Warburg effect, allows for the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways to support rapid cell proliferation.

This compound is a small molecule activator that promotes the tetramerization of PKM2, thereby increasing its enzymatic activity. This forced activation of PKM2 can reverse the Warburg effect, deplete biosynthetic precursors, and alter the cellular energy state, making it an attractive therapeutic strategy for cancer.

This compound: Mechanism of Action and Biochemical Effects

This compound acts as an allosteric activator by binding to a site on PKM2 that is distinct from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).[1] This binding event induces a conformational change that stabilizes the active tetrameric conformation of the enzyme.

Binding Affinity and Potency

This compound exhibits high potency in activating PKM2 both in vitro and in cellular contexts.

| Parameter | Value | Context | Reference |

| AC50 | 38 nM | In vitro activation of recombinant PKM2 | [1][2] |

| EC50 | 19.6 µM | Activation of PKM2 in A549 cells | [3][4] |

Effects on Enzyme Kinetics

This compound enhances the catalytic efficiency of PKM2 by altering its substrate affinity. Specifically, it decreases the Michaelis constant (Km) for the substrate phosphoenolpyruvate (PEP) without significantly affecting the Km for ADP. This indicates that this compound promotes a conformation of PKM2 that binds PEP more readily, thus increasing the rate of pyruvate production at physiological substrate concentrations.

| Kinetic Parameter | Effect of this compound | Reference |

| Km (PEP) | Decreased | |

| Km (ADP) | No significant effect |

Cellular and In Vivo Effects of this compound

The this compound-induced activation of PKM2 leads to significant changes in cellular metabolism and has demonstrated anti-tumor effects in preclinical models.

Cellular Metabolic Reprogramming

Treatment of cancer cells with this compound leads to a shift in glucose metabolism. The increased glycolytic flux results in elevated production of pyruvate and, subsequently, lactate. This metabolic reprogramming also leads to the depletion of upstream glycolytic intermediates that are crucial for various biosynthetic pathways.

| Cellular Effect | Observation | Cell Lines | Reference |

| Pyruvate Kinase Activity | Increased | A549, H1299, Breast Cancer Cell Lines | |

| Lactate Production | Increased | Breast Cancer Cell Lines | |

| TXNIP Levels | Decreased | Breast Cancer Cell Lines | |

| AMPK Activation | Increased (p-AMPK T172) | Breast Cancer Cell Lines |

In Vivo Efficacy

Preclinical studies using xenograft models have shown that this compound can inhibit tumor growth and metastasis.

| Animal Model | Cancer Type | Effect of this compound | Reference |

| SCID Mice | Prostate Cancer (PC3 cells) | ~6-fold reduction in CAFs-induced lung metastases formation | |

| Nude Mice | Lung Cancer (H1299 xenograft) | Suppression of tumor growth |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on PKM2.

Pyruvate Kinase Activity Assay

This assay measures the enzymatic activity of PKM2 in cell lysates or with purified protein. The production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP) stock solution (100 mM)

-

ADP stock solution (50 mM)

-

NADH stock solution (10 mM)

-

Lactate Dehydrogenase (LDH) (e.g., rabbit muscle, ~1000 units/mL)

-

This compound stock solution (in DMSO)

-

Cell lysate or purified PKM2

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction master mix in the Assay Buffer containing final concentrations of 0.5 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 10 units/mL LDH.

-

Aliquot the master mix into the wells of the 96-well plate.

-

Add this compound (or vehicle control) to the desired final concentrations.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding cell lysate (e.g., 10-20 µg of total protein) or purified PKM2 to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the curve. The activity is proportional to the rate of absorbance change.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to PKM2 in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cultured cells of interest

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes

-

Thermocycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-PKM2 antibody

Procedure:

-

Treat cultured cells with this compound (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble PKM2 in each sample by SDS-PAGE and Western blotting using an anti-PKM2 antibody.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, which is an indicator of glycolytic activity.

Materials:

-

Cultured cells

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Commercially available lactate assay kit (e.g., colorimetric or fluorometric)

-

96-well plate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing this compound at the desired concentrations or vehicle control.

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

Collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

-

Normalize the lactate concentration to the cell number or total protein content in each well.

Signaling Pathways Modulated by this compound-Induced PKM2 Tetramerization

The metabolic reprogramming induced by this compound has significant downstream consequences on cellular signaling pathways, primarily impacting cellular energy sensing and glucose homeostasis.

Activation of AMP-Activated Protein Kinase (AMPK)

The rapid consumption of ATP due to the hyperactivation of PKM2 leads to an increase in the cellular AMP/ATP ratio. This change in the energy state is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. The activation of AMPK involves the phosphorylation of threonine 172 in its catalytic subunit by upstream kinases such as LKB1. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways.

References

- 1. This compound | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Early-Stage Research on DASA-58 and its Relevance to Glioblastoma

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. A hallmark of GBM and many other cancers is a metabolic reprogramming toward aerobic glycolysis, often referred to as the Warburg effect. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is highly expressed in GBM and plays a crucial role in this metabolic shift. PKM2 can exist in a highly active tetrameric state or a less active dimeric state; the latter allows for the accumulation of glycolytic intermediates that are shunted into anabolic pathways to support cell proliferation. Small molecule activators that stabilize the active tetrameric form of PKM2, such as DASA-58, represent a promising therapeutic strategy to reverse the Warburg effect and inhibit tumor growth. While direct therapeutic studies of this compound in glioblastoma are in early stages, research on its mechanism and the use of its derivatives for imaging provide a strong foundation for future investigation. This document details the core preclinical findings related to this compound and the broader targeting of PKM2 in a glioblastoma context.

This compound: A Small Molecule Activator of Pyruvate Kinase M2 (PKM2)

This compound is a member of the thieno[3,2-b]pyrrole[3,2-d]pyridazinones class of compounds that functions as an allosteric activator of PKM2.[1] By binding to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP), this compound promotes the stable formation of the catalytically active tetrameric state of PKM2.[1] This activation reverses the metabolic phenotype of cancer cells, forcing the flux of phosphoenolpyruvate (PEP) towards pyruvate and ATP production, thereby reducing the availability of upstream glycolytic intermediates for anabolic processes.[2]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data from in vitro studies on this compound, primarily conducted in non-glioblastoma cell lines, which nonetheless establish its mechanism and potency as a PKM2 activator.

| Parameter | Cell Line / Condition | Value | Reference |

| EC50 (Half-Activation) | A549 Cells (in absence of FBP) | 19.6 µM | [1] |

| PKM2 Activity Increase | A549-PKM2/kd Cell Lysates (40 µM this compound) | 248 ± 21% | [1] |

| PKM1 Activity Increase | A549-PKM1/kd Cell Lysates (40 µM this compound) | No significant increase | |

| Lactate Production | H1299 Cells (50 µM this compound) | Data not quantified, but effects on lactate production from glucose were noted. |